Thp-peg5

Descripción

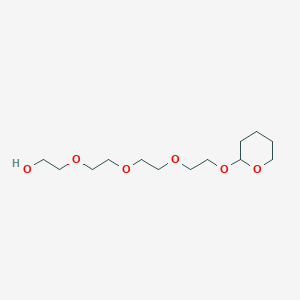

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYVMRXVARJFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THP-PEG5: A Technical Guide to Chemical Properties and Stability for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of THP-PEG5, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Introduction: The Dual Nature of this compound

This compound is a polyethylene glycol (PEG) linker that features two distinct functional ends: a tetrahydropyranyl (THP) protected hydroxyl group and a terminal primary hydroxyl group.[1] This bifunctional nature allows for sequential and controlled chemical modifications, making it a valuable tool in the synthesis of complex biomolecules and drug conjugates. The core utility of this compound lies in the strategic use of the THP group as a temporary protecting shield for a hydroxyl moiety, which can be selectively removed under specific conditions to reveal a reactive site. The polyethylene glycol chain, in turn, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the final conjugate.[1][2]

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is paramount for its successful application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol | [3] |

| CAS Number | 128660-97-9 | [3] |

| Chemical Formula | C13H26O6 | [3][4][5] |

| Molecular Weight | 278.35 g/mol | [3][4] |

| Appearance | Solid powder | [3] |

| Purity | >98% (lot-specific) | [3] |

| Solubility | Soluble in DMSO | [3] |

Chemical Structure

The structure of this compound is characterized by a central PEG chain of five ethylene glycol units, with one terminus capped by a THP group and the other presenting a free hydroxyl group.

Caption: Chemical Structure of this compound.

The Tetrahydropyranyl (THP) Protecting Group: A Gateway to Controlled Synthesis

The THP group is a widely used acid-labile protecting group for alcohols.[6][7] Its presence in this compound is the cornerstone of the molecule's utility in multi-step synthetic strategies.

Stability Profile

-

Basic and Nucleophilic Conditions: THP ethers are notably stable under strongly basic conditions, making them compatible with reactions such as ester hydrolysis. They are also resistant to attack by organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides, provided the temperature is kept low.[6][8]

-

Acidic Conditions: The THP group is readily cleaved under mild acidic conditions.[6][9] This lability is the key to its function as a protecting group, allowing for its selective removal without affecting other acid-stable moieties in a molecule.

Deprotection of the THP Group

The removal of the THP group is typically achieved through acid-catalyzed hydrolysis.[7]

Experimental Protocol: Acid-Catalyzed Deprotection of this compound

-

Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Acidification: Add a catalytic amount of a mild acid. Common choices include:

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete deprotection.

-

Work-up: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the deprotected product with a suitable organic solvent and purify using standard techniques like column chromatography if necessary.

Caption: Workflow for the deprotection of this compound.

The Polyethylene Glycol (PEG) Spacer: Enhancing Physicochemical Properties

The PEG component of this compound is a short, hydrophilic chain of five ethylene glycol units. This PEG linker imparts several desirable properties:

-

Increased Hydrophilicity: The PEG chain significantly enhances the water solubility of molecules to which it is conjugated.[1][2] This is a critical attribute in drug delivery, as it can improve the bioavailability of hydrophobic drugs.

-

Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, making it suitable for in vivo applications.

-

Flexible Spacer: The PEG chain acts as a flexible spacer arm, which can be advantageous in bioconjugation by reducing steric hindrance between the conjugated molecules.

Stability and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Short-Term Storage (Days to Weeks): The compound is stable enough for shipment at ambient temperatures. For short-term storage in the lab, it is recommended to keep it at 0-4°C in a dry, dark environment.[3]

-

Long-Term Storage (Months to Years): For long-term preservation, this compound should be stored at -20°C.[1][3][9] It is advised to keep the compound in a tightly sealed container, protected from light and moisture. The shelf life is greater than 3 years if stored properly.[3]

Conclusion

This compound is a versatile heterobifunctional linker with well-defined chemical properties and stability. Its unique structure, combining an acid-labile THP protecting group with a hydrophilic PEG spacer, offers researchers precise control over conjugation strategies. A thorough understanding of its stability profile, particularly the conditions required for THP group deprotection, is essential for its effective implementation in the synthesis of advanced biomaterials, targeted drug delivery systems, and other cutting-edge applications in the life sciences.

References

- 1. This compound-西安齐岳生物 [0qy.com]

- 2. THP PEG reagent, THP-PEG9, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. scbt.com [scbt.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. THP-PEG6, 146395-14-4 | BroadPharm [broadpharm.com]

- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Bioconjugation: A Technical Guide to Polyethylene Glycol (PEG) Linkers

<

Abstract

In the landscape of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as an indispensable strategy for enhancing the therapeutic efficacy of biomolecules.[1] This in-depth technical guide provides a comprehensive exploration of the multifaceted functions of PEG linkers. We will delve into the fundamental principles of PEGylation, dissect the structural diversity of PEG linkers, and elucidate the profound impact of these linkers on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to inform the rational design of next-generation therapeutics.

Introduction: The Crucial Role of Linkers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, has revolutionized the fields of medicine, diagnostics, and biotechnology.[2] At the heart of this technology lies the linker, a molecular bridge that not only connects different components but also critically influences the overall properties and performance of the resulting conjugate.[3] Among the diverse array of linkers, polyethylene glycol (PEG) has garnered significant attention for its unique ability to favorably modulate the physicochemical and pharmacological properties of complex bioconjugates.[4][5]

PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1][5] The process of covalently attaching PEG chains to molecules, termed PEGylation, can dramatically improve a molecule's therapeutic profile.[1][6]

Core Functions and Advantages of PEG Linkers

The widespread adoption of PEG linkers in bioconjugation stems from a unique combination of beneficial properties they impart to the conjugated molecule.[1][5]

Enhanced Solubility and Stability

A primary function of PEG linkers is to improve the solubility of hydrophobic molecules in aqueous environments.[7] The repeating ethylene oxide units of PEG form hydrogen bonds with water, creating a hydration shell around the conjugated molecule.[1][5] This not only enhances solubility but also provides a protective barrier against enzymatic degradation and proteolysis, thereby increasing the stability of the bioconjugate in biological fluids.[1][8]

Prolonged Circulation Half-Life and the "Stealth" Effect

PEGylation significantly increases the hydrodynamic radius of a molecule, which in turn reduces its rate of renal clearance.[1][9] This leads to a longer circulation time in the bloodstream, a critical factor for improving therapeutic efficacy.[1][8] Furthermore, the flexible PEG chains create a "stealth" effect, masking the bioconjugate from the host's immune system.[5][10][11] This shielding of antigenic epitopes reduces the likelihood of an immune response and recognition by phagocytic cells, further extending the circulation half-life.[1][10]

Reduced Immunogenicity

By sterically hindering the interaction between the conjugated molecule and the components of the immune system, PEG linkers can significantly reduce the immunogenicity of therapeutic proteins and other biomolecules.[1][2][5] This is particularly crucial for preventing the formation of anti-drug antibodies, which can neutralize the therapeutic effect and cause adverse reactions.

Improved Pharmacokinetics and Pharmacodynamics

The culmination of these properties leads to a more favorable pharmacokinetic profile, characterized by sustained plasma concentrations and reduced dosing frequency.[1][6] This, in turn, can lead to improved pharmacodynamics and overall therapeutic outcomes.

Structural Diversity of PEG Linkers: Tailoring Properties for Specific Applications

The versatility of PEG linkers lies in the ability to precisely control their structure to suit the needs of a specific application.[1] This includes variations in length, architecture, and the nature of the terminal functional groups.

Impact of PEG Linker Length

The length of the PEG chain is a critical parameter that must be carefully optimized.[4] Longer PEG chains generally lead to a more pronounced increase in hydrodynamic size, resulting in a longer circulation half-life.[1][12] However, excessively long linkers can introduce steric hindrance, potentially impacting the binding affinity and biological activity of the conjugated molecule.[4][13] The optimal PEG linker length is highly context-dependent and requires empirical determination.[4]

Table 1: Influence of PEG Linker Length on Bioconjugate Properties

| Property | Short PEG Linkers (e.g., PEG2-PEG12) | Long PEG Linkers (e.g., PEG24, 4-10 kDa) | Key Considerations & References |

| Circulation Half-Life | Shorter | Longer | Longer chains increase hydrodynamic size, reducing renal clearance.[1][14] |

| In Vitro Cytotoxicity (ADCs) | Higher | Can be decreased | Longer linkers may cause steric hindrance, impacting drug activity.[13][14] |

| Drug-to-Antibody Ratio (DAR) Efficiency | Can result in lower drug loading | Intermediate lengths often show high loading efficiencies | Steric hindrance and physicochemical properties influence conjugation efficiency.[15] |

| Solubility | Moderate improvement | Significant improvement | Longer chains provide a greater hydrophilic effect.[1] |

Architectural Variations: Linear vs. Branched PEG Linkers

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends.[1][7] They offer predictable behavior and minimal steric hindrance.[1]

-

Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core.[1][7] This architecture provides superior shielding effects, which can further enhance stability and circulation time.[1][3] Branched PEGs can also enable the attachment of multiple molecules.[2]

Monodisperse vs. Polydisperse PEG Linkers

-

Monodisperse PEGs: These have a single, defined molecular weight, ensuring homogeneity in the final bioconjugate.[1][9] This is crucial for applications requiring high precision and reproducibility.

-

Polydisperse PEGs: These are a mixture of molecules with a range of molecular weights.[1] While less precise, they can be a cost-effective option for some applications.

The Chemistry of PEGylation: Covalent Attachment Strategies

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions that target specific functional groups on the molecule of interest.[1] The choice of conjugation chemistry is critical and depends on the available functional groups, the desired stability of the linkage, and the need for site-specificity.

Common Functional Groups for PEGylation

PEG linkers can be synthesized with a wide array of terminal functional groups to enable specific conjugation chemistries.

Table 2: Common Functional Groups for PEG Linkers and Their Targets

| Functional Group | Target Residue/Group | Resulting Linkage | Key Considerations |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine, N-terminus) | Amide | Susceptible to hydrolysis at higher pH; optimal at pH 7.2-8.5.[16] |

| Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly specific at pH 6.5-7.5; susceptible to retro-Michael addition.[16] |

| Azide | Alkyne (Click Chemistry) | Triazole | Highly specific and bioorthogonal. |

| Alkyne/DBCO | Azide (Click Chemistry) | Triazole | Enables copper-free Click Chemistry. |

| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime | Site-specific; reaction kinetics are pH-dependent.[16] |

| Thiol | Maleimide, Disulfides | Thioether, Disulfide | Enables site-specific conjugation and surface modification. |

Experimental Workflow: A General Protocol for Amine-Reactive PEGylation

This protocol provides a general framework for conjugating an NHS-ester functionalized PEG linker to a protein.

Objective: To conjugate an amine-reactive PEG linker to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

NHS-ester functionalized PEG linker.

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Anhydrous DMSO or DMF to dissolve the PEG linker.

-

Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a suitable concentration in the reaction buffer.

-

PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the dissolved PEG linker to the antibody solution. The molar ratio of PEG linker to antibody will need to be optimized. Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters.

-

Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Analyze the resulting PEGylated antibody to determine the degree of PEGylation and confirm purity.

The Rise of Click Chemistry in PEGylation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for PEGylation. T[2][17]hese reactions are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological processes. T[7]his allows for precise, site-specific PEGylation, which is particularly valuable for creating homogeneous bioconjugates with well-defined properties.

[18]Diagram 2: Click Chemistry for Site-Specific PEGylation

Caption: Schematic of Click Chemistry for PEGylation.

Applications of PEG Linkers in Drug Development and Beyond

The unique properties of PEG linkers have led to their widespread application in various areas of biotechnology and medicine.

[5][19]#### 5.1 Drug Delivery Systems

PEGylation is a cornerstone of modern drug delivery. B[8]y attaching PEG linkers to small molecule drugs, peptides, or proteins, their solubility, stability, and circulation time can be significantly enhanced. T[6][8]his allows for more effective targeting of therapeutic agents to their site of action. F[8]or example, pegfilgrastim, a PEGylated form of filgrastim, has a much longer half-life, reducing the frequency of injections for patients.

[7][8]#### 5.2 Antibody-Drug Conjugates (ADCs)

In the field of oncology, PEG linkers play a pivotal role in the design of ADCs. T[8][19]hese complex therapeutics consist of a monoclonal antibody linked to a potent cytotoxic drug. P[4]EG linkers can improve the solubility and stability of ADCs, enable higher drug-to-antibody ratios (DARs), and prolong their circulation time, leading to enhanced therapeutic efficacy and reduced off-target toxicity.

[3][8][19][20][]Diagram 3: Structure of a PEGylated Antibody-Drug Conjugate (ADC)

Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).

Protein and Peptide Modification

PEGylation is widely used to improve the therapeutic properties of proteins and peptides. I[7][19]t can increase their stability, protect them from degradation, and reduce their immunogenicity.

[19]#### 5.4 Diagnostics and Imaging

In diagnostics and imaging, PEG linkers are used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules like antibodies. T[8]he PEG linker helps to improve the solubility and pharmacokinetic properties of the imaging agent, leading to clearer and more accurate imaging results.

[8]### 6. Characterization of PEGylated Bioconjugates

The thorough characterization of PEGylated bioconjugates is essential to ensure their quality, consistency, and efficacy. A[22] variety of analytical techniques are employed to assess the degree of PEGylation, identify the sites of PEG attachment, and confirm the purity and integrity of the final product.

Common characterization methods include:

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight upon PEGylation.

-

Size-Exclusion Chromatography (SEC): To separate and quantify the PEGylated species.

-

Mass Spectrometry (MS): To determine the precise molecular weight and identify PEGylation sites. *[23][24] High-Performance Liquid Chromatography (HPLC): For purification and analysis of the conjugate.

[24]### 7. Challenges and Future Perspectives

Despite the numerous advantages of PEGylation, there are some challenges to consider. The potential for the generation of anti-PEG antibodies has been documented in some cases, which can lead to accelerated clearance of the PEGylated drug. A[5][25]dditionally, the polydispersity of some PEG preparations can lead to heterogeneity in the final product.

[26]Future research is focused on developing new generations of PEG linkers with improved properties, such as biodegradable linkers and linkers with more precisely controlled architectures. The exploration of alternative polymers that mimic the beneficial properties of PEG while potentially avoiding some of its drawbacks is also an active area of investigation.

Conclusion

PEG linkers have become an indispensable tool in the field of bioconjugation, offering a powerful and versatile platform for optimizing the therapeutic potential of a wide range of molecules. T[1]heir ability to enhance solubility, stability, and circulation half-life, while reducing immunogenicity, has led to the development of numerous successful therapeutic products. A thorough understanding of the structure-function relationships of PEG linkers, coupled with the strategic selection of conjugation chemistry, is paramount for the rational design of next-generation bioconjugates with improved efficacy and safety profiles.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. adcreview.com [adcreview.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. purepeg.com [purepeg.com]

- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 20. labinsights.nl [labinsights.nl]

- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 23. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stealth Coating of Nanoparticles in Drug-Delivery Systems [mdpi.com]

- 26. biopharminternational.com [biopharminternational.com]

Navigating the Solution: An In-depth Technical Guide to the Organic Solvent Solubility of Thp-peg5

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Structure of Thp-peg5 in Modern Drug Discovery

In the rapidly evolving landscape of therapeutic development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), linker molecules play a pivotal role in dictating the efficacy, pharmacokinetics, and developability of a drug candidate. This compound is one such linker, a member of the versatile polyethylene glycol (PEG) family, that offers a balance of hydrophilicity and structural flexibility. Its solubility in various organic solvents is a critical parameter that influences every stage of the drug development pipeline, from initial synthesis and purification to formulation and in vitro/in vivo testing.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents, grounded in the principles of polymer chemistry and supported by actionable experimental protocols. As a Senior Application Scientist, the aim is to not only present data but to also elucidate the underlying scientific reasoning, empowering researchers to make informed decisions in their experimental designs.

A crucial point of clarification is the ambiguity in the nomenclature of "this compound". Commercially available linkers with this designation can refer to two distinct molecules: one incorporating a PEG4 unit and the other a PEG5 unit. This guide will address both structures, as their subtle difference in the number of ethylene glycol repeats can influence their physicochemical properties, including solubility.

Thp-peg4-OH (Referred to as this compound by some vendors)

-

Chemical Formula: C13H26O6

-

Molecular Weight: 278.35 g/mol

-

Structure: Tetrahydropyran protecting a tetraethylene glycol linker with a terminal hydroxyl group.

This compound-OH

-

Chemical Formula: C15H30O7

-

Molecular Weight: 322.4 g/mol

-

Structure: Tetrahydropyran protecting a pentaethylene glycol linker with a terminal hydroxyl group.

The presence of the hydrophilic PEG chain and the terminal hydroxyl group, combined with the more hydrophobic tetrahydropyran (THP) protecting group, results in an amphiphilic character that governs the solubility of these molecules.

Theoretical Framework: The Science Behind this compound Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The adage "like dissolves like" is the guiding principle.

The this compound molecule possesses distinct regions with differing polarities:

-

Polyethylene Glycol (PEG) Chain: The repeating ethylene oxide units (-CH2CH2O-) are polar and capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and strong dipole-dipole interactions with aprotic polar solvents (e.g., DMSO, DMF).

-

Terminal Hydroxyl Group (-OH): This group is highly polar and readily participates in hydrogen bonding, significantly contributing to solubility in polar protic solvents.

-

Tetrahydropyran (THP) Group: This cyclic ether is a bulky, relatively non-polar, and hydrophobic component of the molecule.[1]

The overall solubility of this compound in a given organic solvent is a net result of these competing interactions. Generally, PEG and its derivatives are readily soluble in water and many organic solvents, including dichloromethane, chloroform, DMF, and DMSO. They are less soluble in alcohols and toluene, and this solubility can sometimes be enhanced by gentle heating.[2][3]

Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents

While precise, publicly available quantitative solubility data for this compound is limited, we can infer its solubility profile based on the known behavior of similar short-chain PEG linkers and the chemical nature of its constituent parts. The following table provides a qualitative and estimated solubility guide for this compound in a range of common laboratory solvents. It is crucial to note that these are estimates, and for applications requiring high precision, experimental determination is paramount.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale and Field Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble (>100 mg/mL) | DMSO is an excellent solvent for a wide range of polar and amphiphilic molecules, including PEGylated compounds.[4][5] Its strong dipole moment effectively solvates the PEG chain. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble (>100 mg/mL) | Similar to DMSO, DMF is a powerful polar aprotic solvent that readily dissolves PEG linkers.[2] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent that can dissolve both polar and non-polar compounds. The PEG chain's polarity and the THP group's non-polar character both contribute to its solubility in DCM.[6] |

| Chloroform | Polar Aprotic | Soluble | Chloroform's properties are similar to DCM, making it a suitable solvent for this compound.[3] |

| Methanol | Polar Protic | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the PEG chain and the terminal hydroxyl group. |

| Ethanol | Polar Protic | Soluble | Ethanol shares similar properties with methanol and is also an effective solvent for this compound.[6] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is a less effective hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | THF is a cyclic ether with moderate polarity. The structural similarity to the THP group might offer some favorable interactions, but its overall solvating power for the polar PEG chain is less than that of DMSO or DMF.[1] |

| Toluene | Non-polar | Sparingly Soluble | The significant polarity of the PEG chain and hydroxyl group leads to poor solubility in non-polar aromatic solvents like toluene.[3] |

| Hexanes | Non-polar | Insoluble | The highly non-polar nature of hexanes makes it a very poor solvent for the polar this compound molecule. |

| Diethyl Ether | Non-polar | Insoluble | Similar to hexanes, diethyl ether is a non-polar solvent and is not expected to dissolve this compound.[3] |

Experimental Determination of this compound Solubility: A Step-by-Step Guide

For many applications in drug development, a precise understanding of a compound's solubility is not just beneficial, but essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis, Charged Aerosol Detector (CAD), or Refractive Index Detector (RID))

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound into a glass vial. An "excess" amount is crucial to ensure a saturated solution is formed. A starting point could be 5-10 mg of this compound.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the mixture at a consistent speed for 24 to 48 hours. This extended time is necessary to ensure that true thermodynamic equilibrium is reached.[7]

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification by HPLC:

-

Method Development: Since this compound lacks a strong UV chromophore, a universal detector like a CAD or RID is often preferred for accurate quantification.[10] If a UV-Vis detector is used, detection might be possible at low wavelengths (e.g., ~200-220 nm), but sensitivity will be limited.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample onto the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Visualization of Key Concepts and Workflows

Logical Relationship of this compound Structural Components to its Solubility

Caption: Intermolecular forces governing this compound solubility.

Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for this compound solubility.

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of this compound in organic solvents is not merely an academic exercise; it has profound practical implications for the drug development scientist. This knowledge informs the selection of appropriate solvents for chemical reactions, purification processes (such as chromatography), and the preparation of stock solutions for biological assays. Miscibility and solubility are also key considerations in the development of formulations for preclinical and clinical studies.

While this guide provides a robust theoretical framework and actionable experimental protocols, it is imperative for researchers to experimentally verify the solubility of this compound in their specific solvent systems and under their unique experimental conditions. By combining the foundational knowledge presented here with meticulous experimental practice, scientists can confidently navigate the challenges of working with this important class of PEGylated linkers and accelerate the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labinsights.nl [labinsights.nl]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

An In-depth Technical Guide to THP-PEG5 Linkers in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[3][4] It is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties and its ability to orchestrate a productive ternary complex—the cornerstone of its mechanism of action.[5][6]

Among the diverse linker architectures, polyethylene glycol (PEG) chains are frequently employed for their favorable properties.[7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical examination of a specific and highly versatile building block: the this compound linker. We will deconstruct its core features, detail its strategic role in PROTAC synthesis, and provide field-proven protocols for its application and evaluation, grounding all claims in authoritative sources.

Part 1: Deconstructing the this compound Linker

The this compound linker is a bifunctional chemical tool designed for the multi-step synthesis of complex molecules like PROTACs. Its name delineates its two most critical features: the PEG5 core and the Tetrahydropyranyl (THP) protecting group.

The PEG5 Core: Engineering Solubility and Spacing

The core of the linker consists of five repeating ethylene glycol units (-O-CH₂-CH₂-)₅. This structure imparts several advantageous properties:

-

Enhanced Hydrophilicity: The repeating ether oxygens in the PEG chain significantly increase the hydrophilicity of the linker. This is crucial for improving the aqueous solubility of the final PROTAC molecule, which often incorporates large, lipophilic ligands and can otherwise suffer from poor solubility.[1][5][8] Improved solubility is a foundational step towards achieving adequate cell permeability and bioavailability.[4]

-

Conformational Flexibility: PEG chains possess a high degree of rotational freedom, providing the flexibility needed for the PROTAC to adopt an optimal orientation. This allows the connected POI and E3 ligase to achieve the specific spatial arrangement required for efficient ubiquitin transfer within the ternary complex.[5]

-

Defined Length and Spacing: The five-unit length provides a significant, yet defined, separation between the two ends of the molecule. The optimal distance between a target protein and an E3 ligase is unique to each pair and must be determined empirically.[7][8] The PEG5 length often serves as an excellent starting point or a key variable in linker optimization studies to achieve potent degradation.

The THP Protecting Group: A Key to Synthetic Control

The Tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols.[8][9] In the context of a this compound linker, such as this compound-OH, it temporarily "caps" the terminal hydroxyl group.[10][11]

The strategic value of the THP group lies in the orthogonal synthetic control it provides.[12] During a multi-step PROTAC synthesis, one end of the linker (e.g., a free amine or carboxylic acid) can be selectively reacted to attach the first ligand. The THP group remains intact under these conditions. In a subsequent step, the THP group can be cleanly removed under mild acidic conditions to reveal the hydroxyl group, which can then be functionalized and coupled to the second ligand.[8][12] This prevents unwanted side reactions and allows for a controlled, stepwise assembly of the final PROTAC molecule.

Part 2: The this compound Linker in PROTAC Design & Synthesis

The selection of a linker is a critical decision in PROTAC design. The choice of a PEG5 linker is often a rational one, aiming to strike a balance between solubility enhancement and the potential for decreased permeability associated with longer, more hydrophilic chains.[13]

Synthetic Workflow Overview

The incorporation of a this compound linker into a PROTAC typically follows a sequential, three-stage process: coupling the first ligand, deprotecting the THP-capped terminus, and coupling the second ligand. This ensures a controlled and high-yield synthesis.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 10. This compound-OH - Immunomart [immunomart.com]

- 11. This compound-西安齐岳生物 [0qy.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to THP-PEG5 in Drug Discovery: From Rational Design to Practical Application

Authored by a Senior Application Scientist

This guide provides a deep dive into the strategic application of THP-PEG5, a heterobifunctional linker, in modern drug discovery. We will move beyond simple definitions to explore the underlying chemical principles, the rationale for its use in sophisticated drug delivery systems, and practical methodologies for its implementation in the laboratory. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies for targeted therapeutics.

Deconstructing this compound: A Molecule of Intentional Design

This compound, or 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol, is not merely a chemical spacer; it is an engineered tool designed to solve specific challenges in drug delivery.[1] Its structure consists of two key functional domains: the Tetrahydropyranyl (THP) group and the pentaethylene glycol (PEG5) chain. The synergy between these components allows for the creation of drug conjugates that are stable in systemic circulation yet are primed to release their therapeutic payload in response to a specific environmental trigger.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128660-97-9 | [1][2] |

| Molecular Formula | C13H26O6 | [1][3] |

| Molecular Weight | 278.35 g/mol | [1] |

| Appearance | Varies (Typically a liquid or oil) | N/A |

| Solubility | Soluble in DMSO, water, and many organic solvents | [1][] |

| Key Features | Acid-labile THP protecting group, terminal hydroxyl group, hydrophilic PEG linker | [5][6] |

The Core Chemistry: Rationale and Mechanism

Understanding the distinct roles of the THP and PEG moieties is fundamental to appreciating the linker's utility. The selection of this specific architecture is a deliberate choice rooted in the physiological and chemical barriers that therapeutic agents face in vivo.

The Tetrahydropyranyl (THP) Group: An Acid-Labile Trigger

The THP group functions as a protecting group for the hydroxyl moiety of the PEG chain, forming an acetal linkage.[7] Acetal chemistry is the cornerstone of this linker's primary function: pH-dependent cleavage.

-

Mechanism of Action: In the neutral pH environment of the bloodstream (pH ≈ 7.4), the acetal bond is highly stable, ensuring the drug conjugate remains intact and the payload inactive.[][9] However, upon encountering an acidic environment, such as that within the endosomes or lysosomes of a target cell (pH 4.5–6.5) or in the tumor microenvironment, the acetal is rapidly hydrolyzed.[9][10] This acid-catalyzed reaction cleaves the THP group, exposing a hydroxyl group and effectively liberating the drug or another molecular component.

-

Causality in Experimental Design: The choice of an acid-labile linker like a THP-acetal is a strategic decision for targeted cancer therapy. Many antibody-drug conjugates (ADCs) are designed to be internalized by cancer cells via receptor-mediated endocytosis.[11] The subsequent trafficking of the ADC to the acidic lysosome provides the precise trigger needed for payload release, minimizing premature drug release in circulation and reducing systemic toxicity.[9][10]

Caption: Acid-catalyzed cleavage of the THP ether in a drug conjugate.

The Pentaethylene Glycol (PEG5) Spacer: The Pharmacokinetic Enhancer

Polyethylene glycol (PEG) is a well-established polymer in pharmaceutical development, renowned for its ability to improve the properties of conjugated molecules.[][12] The inclusion of a discrete, five-unit PEG chain offers several distinct advantages.

-

Increased Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. Conjugating them to a hydrophilic PEG spacer significantly enhances the overall water solubility of the conjugate, preventing aggregation and improving formulation characteristics.[13][14]

-

Pharmacokinetic Modulation: The hydrophilic and flexible PEG chain creates a hydration shell around the conjugate.[15] This "stealth" effect sterically hinders interactions with opsonins and macrophages of the mononuclear phagocyte system (MPS), thereby reducing clearance and prolonging the circulation half-life of the therapeutic.[13][16][17]

-

Biocompatibility and Low Immunogenicity: PEG is widely regarded as non-toxic and non-immunogenic, making it an ideal component for injectable therapeutics.[][14]

-

Defined Spacer Length: The use of a discrete PEG linker (dPEG®) with exactly five units, rather than a polydisperse polymer, ensures batch-to-batch consistency and a homogenous final product, which is a critical requirement for regulatory approval.

Key Applications in Drug Discovery

The unique combination of pharmacokinetic enhancement and pH-sensitive release makes this compound a versatile tool for several advanced therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADC design, the linker is a critical component that dictates both the stability and the efficacy of the conjugate. This compound can be employed to attach a cytotoxic payload to a monoclonal antibody. The resulting ADC can circulate stably, bind to its target antigen on a cancer cell, and become internalized. Once inside the acidic environment of the endosome/lysosome, the THP linker cleaves, releasing the potent payload precisely where it is needed.[9][10]

Caption: Workflow of an ADC utilizing a this compound linker.

PROTACs and Targeted Protein Degraders

This compound is also marketed as a PROTAC (Proteolysis-Targeting Chimera) linker.[18][19] While the core structure of a PROTAC requires a stable linker connecting the target-binding and E3 ligase-binding moieties, this compound can be used to append functionalities. For instance, it could be used to attach a solubilizing group that is cleaved inside the cell, or to create "caged" PROTACs that are activated only in specific acidic compartments, offering an additional layer of targeted control.

Targeted Nanoparticle Systems

The principles of this compound are directly applicable to the surface functionalization of nanoparticles, such as liposomes or polymeric micelles.[16][20]

-

Stealth Coating: The PEG portion provides the essential hydrophilic shield to prolong circulation.[15][17]

-

Payload Tethering: The THP-protected end can be used to covalently attach a drug to the nanoparticle surface.

-

Controlled Release: Upon accumulation in the acidic tumor microenvironment or after cellular uptake, the linker cleaves to release the drug in high concentration at the site of action. This strategy combines the benefits of passive targeting via the Enhanced Permeability and Retention (EPR) effect with active, environmentally triggered drug release.[20]

Experimental Design & Methodologies

Translating the theoretical advantages of this compound into a functional conjugate requires robust chemical and analytical methods.

Protocol: Conjugation of a Carboxyl-Containing Payload to this compound

This protocol describes a general method for conjugating a drug or payload that contains a carboxylic acid functional group to the terminal hydroxyl of this compound via an ester bond.

Rationale: This procedure utilizes standard carbodiimide coupling chemistry (EDC/NHS) to form a stable ester linkage. The choice of anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate.

Materials:

-

This compound

-

Payload with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Purification system (e.g., preparative HPLC or flash chromatography)

Procedure:

-

Payload Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxyl-containing payload (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the reaction at room temperature for 2-4 hours to form the NHS-ester intermediate. The progress can be monitored by TLC or LC-MS.

-

Conjugation: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the activated payload solution from step 3 to the this compound solution.

-

Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to catalyze the reaction.

-

Stir the reaction at room temperature overnight (12-18 hours).

-

Workup and Purification: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate method, such as reverse-phase preparative HPLC, to isolate the pure this compound-Payload conjugate.

-

Characterization: Confirm the structure and purity of the final conjugate using analytical techniques like ¹H NMR, LC-MS, and analytical HPLC.

Protocol: In Vitro pH-Dependent Cleavage Assay

This protocol provides a self-validating system to confirm the acid-labile nature of the conjugate.

Rationale: The experiment directly tests the central hypothesis: the linker is stable at physiological pH but cleaves at endosomal pH. By comparing the rate of payload release in different buffer systems, the pH-sensitivity is quantified.

Materials:

-

Purified this compound-Payload conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetate or Citrate buffer, pH 5.0

-

Acetonitrile (ACN) or Methanol (for quenching and analysis)

-

Analytical HPLC system with a UV detector

Procedure:

-

Stock Solution: Prepare a stock solution of the this compound-Payload conjugate in DMSO or an appropriate solvent at a known concentration (e.g., 10 mM).

-

Reaction Setup: Set up two sets of vials.

-

Set A (Physiological pH): Add the conjugate stock solution to the pH 7.4 PBS buffer to a final concentration of 100 µM.

-

Set B (Acidic pH): Add the conjugate stock solution to the pH 5.0 acetate buffer to the same final concentration (100 µM).

-

-

Incubation: Incubate all vials at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

-

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol containing a small amount of base (e.g., TEA) to neutralize the acid and stop further cleavage. This ensures the measured cleavage reflects the specific time point.

-

Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the starting conjugate peak and the appearance of the released payload peak.

-

Quantification: Calculate the percentage of released payload at each time point by integrating the respective peak areas. Plot the percentage of release versus time for both pH conditions to visualize the differential stability.

Conclusion and Future Outlook

This compound is a powerful and intelligently designed linker that embodies key principles of modern drug delivery: stability in circulation, enhanced pharmacokinetics, and targeted, environmentally triggered payload release. Its application in ADCs, PROTACs, and nanoparticle systems demonstrates its versatility. The future of such linkers may involve creating multi-responsive systems that react not only to pH but also to other triggers like specific enzymes or redox potentials, allowing for even greater precision in targeting complex diseases. As our understanding of disease microenvironments deepens, the rational design of linkers like this compound will continue to be a critical driver of innovation in therapeutic development.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 128660-97-9 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 5. This compound-西安齐岳生物 [0qy.com]

- 6. THP-PEG6, 146395-14-4 | BroadPharm [broadpharm.com]

- 7. total-synthesis.com [total-synthesis.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 14. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound-OH | PROTAC Linker | MCE [medchemexpress.cn]

- 19. This compound-OH - Immunomart [immunomart.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Weight and Formula of THP-PEG5

Introduction

THP-PEG5 is a heterobifunctional linker molecule integral to contemporary bioconjugation and drug delivery research. It incorporates a tetrahydropyranyl (THP) protecting group and a hydrophilic five-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique architecture allows for the temporary protection of a reactive site while providing a flexible, water-soluble linker arm. Understanding the precise molecular formula and weight of this compound is fundamental for accurate stoichiometric calculations in conjugation reactions, characterization of resulting conjugates, and overall experimental reproducibility. This guide provides a detailed analysis of the molecular composition of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are consistently reported across major chemical suppliers.[1][2][3][4]

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₆O₆ | [1][2][3][4] |

| Molecular Weight | 278.35 g/mol | [1][2] |

| Exact Mass | 278.17 g/mol | [1] |

| IUPAC Name | 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol | [1] |

| CAS Number | 128660-97-9 | [1][4] |

Deconstruction of the Molecular Formula and Weight

The chemical formula and molecular weight of this compound are derived from the sum of its constituent parts: the tetrahydropyranyl (THP) protecting group and the polyethylene glycol (PEG) chain with five repeating units.

The Tetrahydropyranyl (THP) Group

The THP group is a widely utilized protecting group for alcohols in organic synthesis.[5][6] It is formed by the reaction of an alcohol with dihydropyran.[7] The chemical formula for the tetrahydropyran ring is C₅H₁₀O.[6] When it attaches to the PEG chain, it displaces one hydrogen atom from a hydroxyl group, resulting in a THP ether. The molecular fragment of the protecting group as part of the larger molecule is therefore C₅H₉O.

-

Calculation of the THP Group's Contribution:

-

Carbon (C): 5 atoms × 12.011 g/mol = 60.055 g/mol

-

Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Total Mass of THP group (C₅H₉O): 85.126 g/mol

-

The Polyethylene Glycol (PEG₅) Chain

The PEG portion of the molecule consists of five repeating ethylene glycol units (-O-CH₂-CH₂-). This hydrophilic chain enhances the solubility of the molecule in aqueous media.[4] The general formula for a PEG chain is H-(O-CH₂-CH₂-)n-OH. For this compound, one terminus is attached to the THP group and the other is a hydroxyl group.

The formula for the five ethylene glycol units is (C₂H₄O)₅. The complete PEG5-OH chain has the formula H-(O-CH₂-CH₂-)₅-OH, which simplifies to C₁₀H₂₂O₆. However, in this compound, the THP group replaces the hydrogen of one of the terminal hydroxyl groups. Therefore, the PEG portion of the molecule can be considered as -(O-CH₂-CH₂-)₅-OH, which has a formula of C₁₀H₂₁O₆.

To build the final molecule, we consider the PEG chain with a terminal oxygen for the ether linkage to the THP group and a terminal hydroxyl group. This can be represented as -O-(CH₂CH₂O)₄-CH₂CH₂-OH. The formula for this PEG5 linker is C₁₀H₂₁O₅ attached to the THP group via an ether linkage, plus a terminal hydroxyl group.

Let's construct the final formula from its components:

-

PEG5 chain: This consists of 5 ethylene glycol units. The formula for an ethylene glycol unit is C₂H₄O. So, for five units, we have (C₂H₄O)₅ = C₁₀H₂₀O₅.

-

Terminal atoms: A standard PEG diol has two terminal hydrogens (one on each hydroxyl group). In this compound, one terminal hydrogen is replaced by the THP group, and the other remains. Therefore, we have the PEG chain with its terminal atoms, which can be thought of as HO-(CH₂CH₂O)₅-H. This gives a formula of C₁₀H₂₂O₆.

-

THP group attachment: The THP group (C₅H₉O-) attaches to one of the oxygens, displacing a hydrogen.

-

Combined Formula: C₅H₉O- (from THP) + -C₁₀H₂₁O₅ (from PEG5-OH) = C₁₅H₃₀O₆. This is incorrect.

Let's re-evaluate based on the provided formula C₁₃H₂₆O₆.

-

THP group: C₅H₉O-

-

PEG chain: The remaining atoms are C₈H₁₇O₅. This does not correspond to a standard PEG chain.

Let's break down the IUPAC name: 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol.

-

ethan-1-ol: HO-CH₂-CH₂-

-

ethoxy: -O-CH₂-CH₂-

-

This structure has a total of 5 ethoxy units, with one bearing the THP group and the terminal one having a hydroxyl group.

-

Let's count the atoms from the IUPAC name:

-

THP group: C₅H₉O

-

PEG chain: -O-(CH₂CH₂)₅-OH. This is C₁₀H₂₁O₆.

-

Combining these gives C₁₅H₃₀O₇. This is also incorrect.

-

Let's re-examine the structure from the IUPAC name. It appears to be a tetraethylene glycol derivative.

-

2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol implies four ethoxy units and a terminal ethan-1-ol. This is a total of 5 oxygen atoms in the PEG chain and the terminal hydroxyl.

-

Let's break down the PEG portion:

-

HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-THP

-

This is a pentaethylene glycol derivative.

-

Pentaethylene glycol has the formula C₁₀H₂₂O₆.

-

Attaching the THP group (C₅H₉-) by removing one H gives: C₁₀H₂₁O₆-C₅H₉ = C₁₅H₃₀O₆. Still not matching.

-

Let's assume the "PEG5" designation refers to a chain with 5 oxygen atoms in total in the PEG backbone plus the terminal hydroxyl.

-

HO-(CH₂CH₂O)₄-H is tetraethylene glycol (C₈H₁₈O₅).

-

Attaching a THP group (C₅H₉-) to one end gives C₈H₁₇O₅-C₅H₉ = C₁₃H₂₆O₅. This is short one oxygen.

Let's reconsider the IUPAC name: 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol.

-

This name describes a tetraethylene glycol chain where one terminal hydroxyl is protected by a THP group.

-

Tetraethylene glycol: HO-(CH₂CH₂O)₄-H. Formula: C₈H₁₈O₅.

-

THP-O-(CH₂CH₂O)₄-H.

-

THP group (C₅H₉O-).

-

The rest of the molecule is -(CH₂CH₂O)₄-H, which is C₈H₁₇O₄.

-

Combined: C₅H₉O + C₈H₁₇O₄ = C₁₃H₂₆O₅. Still incorrect.

Let's manually count the atoms from the structure implied by the IUPAC name:

-

THP ring: 5 carbons, 1 oxygen.

-

PEG chain: 4 repeating -(CH₂CH₂O)- units, plus a terminal -CH₂CH₂OH.

-

Total Carbons: 5 (from THP) + 4 * 2 (from repeating units) = 13 Carbons. This matches.

-

Total Oxygens: 1 (from THP ring) + 4 (from repeating units) + 1 (from terminal OH) = 6 Oxygens. This matches.

-

Total Hydrogens:

-

In the THP ring, a saturated 6-membered ring would be C₅H₁₀O. As a substituent, it's C₅H₉-.

-

In the PEG chain:

-

Four -(CH₂CH₂O)- units have 4 * 4 = 16 hydrogens.

-

The ether linkage to the THP group has no extra hydrogens.

-

The terminal -CH₂CH₂OH has 5 hydrogens.

-

This gives 9 + 16 + 5 = 30 hydrogens. This does not match C₁₃H₂₆O₆.

-

-

Let's re-examine the structure. The issue might be in how "PEG5" is defined. If it means 5 oxygen atoms in the entire PEG linker, that would be tetraethylene glycol.

Let's assume the formula C₁₃H₂₆O₆ is correct and derive the structure from there.

-

THP group: C₅H₉O-

-

Remainder: C₈H₁₇O₅. This is the formula for tetraethylene glycol minus one hydrogen (C₈H₁₈O₅ - H).

-

So, the structure is indeed THP-O-(CH₂CH₂O)₄-H. Let's recount the atoms for tetraethylene glycol (HO-(CH₂CH₂O)₄-H).

-

Carbons: 4 * 2 = 8

-

Hydrogens: 1 (on first OH) + 4 * 4 (in the chain) + 1 (on last OH) = 18.

-

Oxygens: 4 (in the chain) + 1 (in the OH) = 5.

-

Formula: C₈H₁₈O₅.

-

-

Now, for THP-O-(CH₂CH₂O)₄-H:

-

THP group: C₅H₉-

-

The rest of the molecule: -O-(CH₂CH₂O)₄-H. Formula: C₈H₁₇O₅.

-

Total Carbons: 5 + 8 = 13.

-

Total Hydrogens: 9 + 17 = 26.

-

Total Oxygens: The THP group is C₅H₉-. The ether linkage is formed with the oxygen from the PEG chain. So, the THP group itself is C₅H₁₀O, and it forms an acetal with the PEG chain.

-

Let's consider the reaction: Dihydropyran (C₅H₈O) + HO-(CH₂CH₂O)₄-H -> C₅H₉O-(CH₂CH₂O)₄-H.

-

Let's count again:

-

Dihydropyran: C₅H₈O

-

Tetraethylene glycol: C₈H₁₈O₅

-

Combined: C₁₃H₂₆O₆. This is correct.

-

-

The molecule is formed from the addition of dihydropyran to tetraethylene glycol. The designation "PEG5" in this context refers to the number of oxygen atoms in the resulting hydrophilic linker chain, including the terminal hydroxyl.

-

Calculation of Molecular Weight from Formula C₁₃H₂₆O₆:

-

Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

-

Hydrogen (H): 26 atoms × 1.008 g/mol = 26.208 g/mol

-

Oxygen (O): 6 atoms × 15.999 g/mol = 95.994 g/mol

-

Total Molecular Weight: 156.143 + 26.208 + 95.994 = 278.345 g/mol

-

This calculated value is in excellent agreement with the supplier-reported molecular weights of 278.35 g/mol and 278.34 g/mol .[1][2][3]

Experimental Protocols: Not Applicable

As this guide focuses on the fundamental molecular properties of this compound, detailed experimental protocols for its synthesis or use are beyond the immediate scope. The synthesis generally involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with the corresponding polyethylene glycol.[6][8]

Visualization of Molecular Structure

The following diagrams illustrate the logical relationship between the constituent parts of this compound and its overall structure.

Caption: Formation of this compound from its precursors.

Caption: Structural components of the this compound molecule.

Conclusion

The molecular formula of this compound is C₁₃H₂₆O₆, and its molecular weight is approximately 278.35 g/mol .[1][2][3][4] These values are derived from the combination of a tetrahydropyranyl protecting group and a tetraethylene glycol spacer. The common nomenclature "PEG5" in this context refers to the five oxygen atoms present in the hydrophilic chain of the final product. A precise understanding of these fundamental properties is critical for the accurate design and execution of experiments in bioconjugation, drug delivery, and the development of PROTACs, where this compound serves as a versatile linker.[9]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound-西安齐岳生物 [0qy.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 7. Illustrated Glossary of Organic Chemistry - Tetrahydropyran (THP) [chem.ucla.edu]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-OH | PROTAC Linker | MCE [medchemexpress.cn]

Methodological & Application

Introduction: The Strategic Application of PEGylation in Bioconjugation

An Application Note and Step-by-Step Protocol for the Conjugation of THP-PEG5 to a Primary Amine

Polyethylene glycol (PEG) linkers are ubiquitously employed in drug development and biotechnology to enhance the therapeutic properties of molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profiles of peptides, proteins, antibodies, and small molecules. The this compound linker, which incorporates a tetrahydropyranyl (THP) protected alcohol and a five-unit PEG chain, offers a defined-length spacer that can be further functionalized post-conjugation. This guide provides a detailed protocol for the conjugation of a this compound derivative, activated with an N-hydroxysuccinimide (NHS) ester, to a molecule containing a primary amine.

The core of this process lies in the reaction between the primary amine of the target molecule and the NHS ester of the this compound linker. This reaction forms a stable amide bond, effectively tethering the PEG linker to the molecule of interest. Understanding the nuances of this reaction, including the critical role of pH and stoichiometry, is paramount for achieving high conjugation efficiency and a purified final product.

Mechanism of Amine-Reactive NHS Ester Conjugation

The conjugation chemistry is based on the acylation of a primary amine by an NHS ester. The NHS ester is an activated form of a carboxylic acid, which is highly susceptible to nucleophilic attack by the unprotonated primary amine.

Key Reaction Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond between the this compound linker and the target molecule.

It is crucial to maintain the reaction pH between 7.0 and 8.5. Below pH 7.0, the concentration of the reactive, unprotonated primary amine is too low, leading to a sluggish reaction. Above pH 8.5, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired amine reaction and reduces conjugation efficiency.

Figure 1: Reaction mechanism of NHS ester conjugation with a primary amine.

Materials and Reagents

-

This compound-NHS Ester

-

Molecule containing a primary amine (e.g., protein, peptide, small molecule)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Reaction Buffer)

-

1 M Tris-HCl, pH 8.0 (Quenching Buffer)

-

Hydroxylamine-HCl (optional quenching reagent)

-

Purification system (e.g., HPLC, FPLC, dialysis cassettes)

-

Analytical instruments (e.g., Mass Spectrometer, HPLC-UV)

Experimental Protocol: Step-by-Step Conjugation

This protocol outlines the general procedure for conjugating a this compound-NHS ester to a protein. Modifications may be necessary for other types of molecules.

Step 1: Preparation of Reagents

-

Dissolve the Amine-Containing Molecule:

-

Prepare a solution of your protein in the Reaction Buffer at a concentration of 1-10 mg/mL. The buffer should be free of any primary amines (e.g., Tris, glycine).

-

-

Prepare the this compound-NHS Ester Stock Solution:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10-100 mM. NHS esters are moisture-sensitive, so it is critical to use anhydrous solvent and handle the reagent quickly.

-

Step 2: The Conjugation Reaction

-

Stoichiometry Calculation:

-

Determine the molar ratio of this compound-NHS ester to your molecule. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio should be determined empirically for each specific molecule.

-

| Parameter | Recommended Range | Rationale |

| pH | 7.0 - 8.5 | Balances amine reactivity with NHS ester stability. |

| Molar Excess of PEG-NHS | 5x - 20x | Drives the reaction towards completion. |

| Reaction Time | 30 min - 2 hours | Sufficient for conjugation without significant hydrolysis. |

| Temperature | Room Temperature (20-25°C) | Convenient and generally effective. |

-

Initiate the Reaction:

-

Add the calculated volume of the this compound-NHS ester stock solution to the protein solution while gently vortexing.

-

-

Incubation:

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C, but the reaction time will need to be extended.

-

Figure 2: Step-by-step experimental workflow for this compound conjugation.

Step 3: Quenching the Reaction

-

Stop the Conjugation:

-

Add a quenching buffer to consume any unreacted this compound-NHS ester. A common method is to add Tris-HCl to a final concentration of 50-100 mM. The primary amine in Tris will react with the remaining NHS esters.

-

-

Incubate:

-

Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

-

Step 4: Purification of the Conjugate

It is essential to remove unreacted PEG reagent, the NHS byproduct, and any unconjugated starting material. The choice of purification method depends on the properties of the conjugated molecule.

-

For Proteins and Large Molecules:

-

Dialysis or Diafiltration: An effective method to remove small molecules like unreacted PEG and NHS. Dialyze against a suitable buffer (e.g., PBS) with several buffer changes.

-

Size Exclusion Chromatography (SEC): Separates the larger conjugate from smaller, unreacted components.

-

-

For Peptides and Small Molecules:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that can separate the more hydrophobic conjugate from the starting materials.

-

Step 5: Characterization of the Conjugate

After purification, it is crucial to confirm the success of the conjugation and determine the degree of labeling (the average number of PEG molecules per molecule).

-

Mass Spectrometry (MS): The most direct method to confirm conjugation. The mass of the conjugate should be equal to the mass of the starting molecule plus the mass of the attached this compound moiety for each conjugation site.

-

High-Performance Liquid Chromatography (HPLC): Comparing the chromatograms of the starting material and the final product can show the appearance of a new, typically more hydrophobic peak corresponding to the conjugate.

-

SDS-PAGE (for proteins): The PEGylated protein will show an increase in apparent molecular weight, migrating slower than the unconjugated protein.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | 1. pH of the reaction buffer is too low. 2. Hydrolysis of the NHS ester. 3. Insufficient molar excess of PEG reagent. | 1. Ensure the pH is between 7.2 and 8.0. 2. Prepare the NHS ester solution immediately before use in anhydrous solvent. 3. Increase the molar excess of the this compound-NHS ester. |

| Precipitation During Reaction | 1. The conjugate is less soluble than the starting material. 2. High concentration of organic solvent (DMF/DMSO). | 1. Perform the reaction at a lower concentration. 2. Limit the volume of the organic solvent to less than 10% of the total reaction volume. |

| Multiple Peaks in HPLC/MS | 1. Multiple conjugation sites on the molecule. 2. Incomplete reaction or purification. | 1. This may be expected. MS can help identify the different species. 2. Optimize reaction time and purification protocol. |

Application Note: A Robust HPLC-MS Method for Real-Time Monitoring of THP-PEG5 Deprotection Reactions

Abstract

This application note presents a detailed, high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantitative analysis and real-time monitoring of reactions involving the Tetrahydropyranyl (THP)-protected polyethylene glycol linker, THP-PEG5. THP-PEG linkers are integral in multi-step organic synthesis, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled deprotection is a critical step. The method detailed herein utilizes reverse-phase HPLC for robust separation of the protected starting material from its deprotected alcohol product, coupled with high-resolution mass spectrometry for unambiguous identification and quantification. We provide a complete protocol, from sample preparation and reaction quenching to data acquisition using a targeted Parallel Reaction Monitoring (PRM) approach on a Quadrupole-Orbitrap mass spectrometer. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and validated system for analyzing THP-PEG linker reactions with high specificity and accuracy.

Scientific Principles and Rationale

The Chemistry: THP as an Acid-Labile Protecting Group

The Tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and, more importantly, its stability under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1][2] Its primary utility lies in its facile removal under mild acidic conditions, which proceeds via an acid-catalyzed hydrolysis mechanism.[1][3]

The reaction involves the protonation of the THP ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (typically water or an alcohol solvent) to release the free alcohol and a hemiacetal byproduct.[1] For this compound, this reaction unmasks a terminal hydroxyl group, enabling subsequent conjugation steps.

The Analytical Challenge with PEGylated Molecules

Analyzing PEGylated compounds presents unique challenges. While this compound is a discrete, monodisperse molecule (Molecular Weight: 278.35 g/mol ), the broader class of PEGylated therapeutics often suffers from polydispersity, complicating mass spectral analysis.[4][5] Even with monodisperse PEGs, electrospray ionization (ESI) can produce a complex envelope of multiply charged ions and various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), which can congest the spectrum and complicate quantification.[4][6]

An effective analytical method must therefore be able to:

-

Separate the starting material (this compound) from the deprotected product (HO-PEG5-OH) and any side products.

-

Provide definitive identification of each species based on accurate mass.

-

Quantify the conversion rate with high precision to determine reaction kinetics and endpoint.